1-[(1R)-1-Methoxyethyl]-4-(trifluoromethyl)benzene
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Overview
Description
1-[(1R)-1-Methoxyethyl]-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzene ring, along with a methoxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide and copper catalysts . The reaction conditions often require controlled temperatures and inert atmospheres to ensure the stability of the intermediates and the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the efficient production of high-quality 1-[(1R)-1-Methoxyethyl]-4-(trifluoromethyl)benzene .
Chemical Reactions Analysis
Types of Reactions: 1-[(1R)-1-Methoxyethyl]-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups, such as methyl or ethyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation using palladium catalysts.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
1-[(1R)-1-Methoxyethyl]-4-(trifluoromethyl)benzene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of 1-[(1R)-1-Methoxyethyl]-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biological pathways, leading to the observed pharmacological effects .
Comparison with Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Another trifluoromethyl-substituted benzene derivative with applications in organic synthesis.
Trifluoromethyl ketones: Compounds with similar trifluoromethyl groups but different functional groups, used in medicinal chemistry.
Uniqueness: 1-[(1R)-1-Methoxyethyl]-4-(trifluoromethyl)benzene is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
646041-21-6 |
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Molecular Formula |
C10H11F3O |
Molecular Weight |
204.19 g/mol |
IUPAC Name |
1-[(1R)-1-methoxyethyl]-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H11F3O/c1-7(14-2)8-3-5-9(6-4-8)10(11,12)13/h3-7H,1-2H3/t7-/m1/s1 |
InChI Key |
ASIYWWJKIRBESZ-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(F)(F)F)OC |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)OC |
Origin of Product |
United States |
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